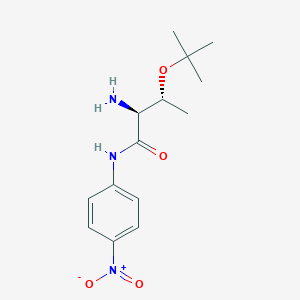

H-Thr(tBu)-pNA

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-9(21-14(2,3)4)12(15)13(18)16-10-5-7-11(8-6-10)17(19)20/h5-9,12H,15H2,1-4H3,(H,16,18)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUYIPFLLYBSIQ-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Thr Tbu Pna and Its Derivatives

Strategies for O-tert-Butyl-L-Threonine (Thr(tBu)) Unit Preparation

The O-tert-butyl-L-threonine, often in its N-terminally protected form like Boc-Thr(tBu)-OH, is a crucial building block. sigmaaldrich.compeptide.com The tert-butyl ether linkage on the threonine side-chain hydroxyl group provides robust protection against various reagents used in peptide synthesis, yet it is readily removable under acidic conditions.

Several methods exist for the preparation of this unit. A common approach involves the reaction of L-threonine with isobutene in the presence of a strong acid catalyst. google.com For instance, L-threonine can be treated with isobutene gas in a solvent like 1,4-dioxane (B91453) with a sulfuric acid catalyst to yield O-tert-Butyl-L-threonine tert-butyl ester, which can then be selectively processed to the desired N-protected acid. biosynth.comgoogle.com Another reported method uses tert-butyl acetate (B1210297) and perchloric acid. google.com The choice of solvent and catalyst system is critical for optimizing yield and purity. One patented method describes a stepwise process using a ZSM-5 supported silicotungstic acid catalyst and tert-butyl alcohol or methyl tert-butyl ether (MTBE) as the butylating agent, achieving yields over 80%. google.com

The following table summarizes representative conditions for preparing Thr(tBu) derivatives:

Table 1: Synthetic Conditions for O-tert-Butyl-L-Threonine Derivatives| Starting Material | Reagents | Catalyst/Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| L-Threonine | Isobutene | Conc. H₂SO₄ / 1,4-Dioxane | O-tert-butyl-L-threonine tert-butyl ester | 43.2% | google.com |

| L-Threonine | Methyl tert-butyl ether | Conc. H₂SO₄ / Molecular Sieve | O-tert-butyl-L-threonine tert-butyl ester | 35% | google.com |

| L-Threonine | tert-Butyl alcohol or MTBE | ZSM-5 supported silicotungstic acid | O-tert-butyl-L-threonine tert-butyl ester | >80% | google.com |

Incorporation of the para-Nitroaniline (pNA) Moiety in Peptide Synthesis

The formation of the amide bond between a peptide's C-terminus and para-nitroaniline (pNA) is a synthetic challenge. osti.govnih.gov The amino group of pNA is a weak nucleophile due to the strong electron-withdrawing effect of the nitro group, making direct acylation difficult. nih.govru.nl

Direct coupling of an N-protected amino acid, such as Boc-Thr(tBu)-OH, with pNA requires highly reactive acylating agents. Standard coupling reagents used in peptide synthesis like dicyclohexylcarbodiimide (B1669883) (DCC) often provide unsatisfactory yields. nih.govru.nl More potent methods are necessary to overcome the low nucleophilicity of pNA.

Strategies that have been employed include:

Phosphorus-based Reagents : Phosphorus trichloride (B1173362) and phosphorus pentoxide have been used, though racemization can be a concern with the latter. nih.govru.nl

Acyl Halides : The conversion of the carboxylic acid to a more reactive acyl chloride can facilitate the reaction, but the optical purity of the product must be carefully monitored. ru.nl

Borate Esters : Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of N-protected amino acids with a range of amines, often with low levels of racemization. organic-chemistry.org

A novel high-yield method involves the in-situ formation of a selenocarboxylate intermediate from the N-protected amino acid, which then reacts with p-nitrophenyl azide (B81097) in a non-nucleophilic amidation process. nih.govresearchgate.net This approach avoids the direct use of the poorly nucleophilic pNA.

An alternative to direct amidation involves using a more nucleophilic precursor to pNA, which is later converted to the nitroanilide. A prominent example of this strategy is the use of p-phenylenediamine (B122844) or its N-Boc protected counterpart, p-(Boc-amino)aniline. nih.govresearchgate.net The peptide is first coupled to this more reactive aniline (B41778) derivative. Subsequently, the free amino group of the resulting para-aminoanilide (pAA) is oxidized to a nitro group.

This method, however, has limitations as the oxidation conditions can be harsh and are not compatible with sensitive amino acid residues like methionine, tryptophan, and cysteine. nih.govresearchgate.net A common oxidizing agent used for this transformation is Oxone® (potassium peroxymonosulfate). researchgate.net This strategy is particularly adaptable to solid-phase synthesis, where the peptide-pAA is assembled on a resin, cleaved, and then oxidized in solution. researchgate.net

Direct Amidation Strategies with para-Nitroaniline in Peptide Chain Elongation

Solid-Phase Peptide Synthesis (SPPS) Applications with H-Thr(tBu)-pNA

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for preparing peptide derivatives, including C-terminal p-nitroanilides. The strategies must address both the attachment to the solid support and the subsequent incorporation of building blocks like this compound.

Synthesizing a peptide with a C-terminal pNA requires a specialized resin or linker strategy, as the final cleavage step must yield the anilide. nih.gov

Kaiser Oxime Resin : This resin is a classic tool for SPPS, particularly using Boc/Bzl chemistry. fau.edudtic.milpeptide.com The peptide is assembled on the resin, and cleavage is achieved by nucleophilic attack with pNA, displacing the peptide from the resin support. ru.nl While effective, cleavage yields can be modest due to pNA's low nucleophilicity. ru.nl The nitro group on the resin's benzophenone (B1666685) oxime structure enhances its stability to acid, making it compatible with Boc-SPPS protocols. fau.edu

Aryl Hydrazine (B178648) Linkers : A more recent and efficient approach uses an aryl hydrazine resin. osti.govnih.govresearchgate.net In this method, the peptide is assembled on the hydrazine linker. The resin-bound peptide hydrazide is then activated by mild oxidation (e.g., with N-bromosuccinimide), forming a highly reactive acyl diazene (B1210634) intermediate. osti.govresearchgate.net This intermediate readily reacts with weak nucleophiles like pNA, leading to cleavage from the resin and formation of the desired peptide-pNA in good yield and with minimal racemization. osti.govresearchgate.net

Pre-functionalized Resins : Another strategy involves derivatizing a resin, such as 2-chlorotrityl chloride resin, with 1,4-phenylenediamine. researchgate.net The peptide is then synthesized on the free amino group. After the peptide chain is assembled and cleaved from the resin, the resulting C-terminal p-aminoanilide is oxidized in solution to the final p-nitroanilide. researchgate.net

The following table compares different resin strategies for SPPS of peptide p-nitroanilides.

Table 2: Resin Strategies for C-Terminal Peptide p-Nitroanilide Synthesis| Resin/Linker Type | Chemistry | Cleavage/Formation Method | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Kaiser Oxime Resin | Boc-SPPS | Nucleophilic displacement by pNA | Can generate protected peptide fragments | Low cleavage yield with pNA | fau.edu, ru.nl |

| Aryl Hydrazine Resin | Fmoc/tBu-SPPS | Oxidation to acyl diazene, then cleavage by pNA | High efficiency, good yields, low racemization, compatible with sensitive residues | Requires specific linker | osti.govnih.govresearchgate.net |

| Phenylenediamine-functionalized Resin | Fmoc/tBu-SPPS | Cleavage, then solution-phase oxidation of p-aminoanilide to p-nitroanilide | Uses standard resins, easy assembly | Extra oxidation step, potential side reactions with sensitive amino acids | researchgate.net |

Coupling Chemistries and Reaction Optimization for this compound Incorporation

Incorporating a sterically hindered amino acid like Thr(tBu) into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences. gyrosproteintechnologies.comgyrosproteintechnologies.com The challenge is compounded when the N-terminal residue of the peptide to be coupled is hindered.

Key factors for optimization include:

Coupling Reagents : Powerful uronium/aminium or phosphonium (B103445) salt-based reagents are preferred for difficult couplings. Common choices include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.netnih.govmedsci.org These reagents, often used with additives like HOBt or HOAt, generate highly activated esters that react more efficiently. chempep.com

Reaction Conditions : To drive the reaction to completion, strategies such as increasing the reaction temperature (e.g., using microwave-assisted synthesis), extending the coupling time, or performing a "double coupling" (repeating the coupling step) are often employed. gyrosproteintechnologies.combiorxiv.org

Solvent and Base : The choice of solvent (typically DMF or NMP) and base (e.g., DIPEA or collidine) can significantly impact coupling efficiency and the potential for side reactions like racemization. researchgate.netchempep.comrsc.org Using fresh, high-quality solvents is crucial for minimizing side products. gyrosproteintechnologies.com

For particularly challenging sequences, capping unreacted amino groups with acetic anhydride (B1165640) after the coupling step can prevent the formation of deletion peptides, simplifying final purification. gyrosproteintechnologies.comgyrosproteintechnologies.com

Orthogonal Deprotection Strategies for this compound Containing Peptides

In the synthesis of peptides containing this compound, orthogonal deprotection strategies are paramount to ensure the selective removal of protecting groups without affecting other parts of the molecule. peptide.com The most widely utilized orthogonal pair in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu combination. iris-biotech.debiosynth.com The 9-fluorenylmethoxycarbonyl (Fmoc) group, used for temporary Nα-amino protection, is labile to bases like piperidine. researchgate.net In contrast, the tert-butyl (tBu) group, which protects the side-chain hydroxyl group of threonine and other functional residues, is removed under acidic conditions, typically with trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net This orthogonality allows for the stepwise elongation of the peptide chain and the final deprotection of the side chains upon cleavage from the resin support.

For more complex peptides or those requiring on-resin modifications, additional orthogonal protecting groups are employed. iris-biotech.de These "semi-permanent" groups are stable during the primary synthetic steps but can be removed selectively in the presence of the permanent protecting groups. iris-biotech.de Examples include:

Allyloxycarbonyl (Alloc): This group can be used for N-terminal protection and is removed by palladium catalysis, offering an additional layer of orthogonality. researchgate.netsigmaaldrich.com

Trityl (Trt) and Methoxytrityl (Mmt): These groups, often used for protecting the side chains of serine, threonine, or tyrosine, can be cleaved with a mild 1% TFA solution in dichloromethane (B109758) (DCM), leaving tBu groups intact. iris-biotech.desigmaaldrich.com

Dithiasuccinoyl (Dts): Removable by thiolysis, the Dts group provides another dimension of orthogonality, particularly when acid-labile or base-labile groups need to be preserved. mdpi.com

The selection of these protecting groups is strategic, enabling the synthesis of complex peptide structures with specific modifications. peptide.comdiva-portal.org

Table 1: Common Orthogonal Protecting Groups in Peptide Synthesis

Solution-Phase Synthetic Approaches for this compound Analogues

While solid-phase synthesis is dominant, solution-phase methods remain relevant for the synthesis of this compound analogues, particularly for large-scale production or when specific purification strategies are required. google.com Solution-phase synthesis involves the coupling of protected amino acids or peptide fragments in a suitable solvent. google.com

A common strategy for synthesizing aminoacyl-p-nitroanilides (pNA) involves the activation of the C-terminus of an Nα-protected amino acid, followed by coupling with p-nitroaniline. frontiersin.org One method utilizes phosphorus oxychloride in pyridine (B92270) to facilitate the coupling. ru.nl Another approach involves the formation of a mixed anhydride of the protected amino acid, which then reacts with p-nitroaniline. frontiersin.org

More recent developments have introduced methods to improve yields and accommodate a wider range of amino acids. For instance, the in situ formation of a selenocarboxylate intermediate of the protected amino acid, followed by amidation with an azide, has been shown to be a high-yield method for synthesizing Nα-protected-aminoacyl-pNAs. beilstein-journals.orgresearchgate.net This method tolerates common protecting groups used in peptide chemistry. beilstein-journals.orgresearchgate.net

Fragment condensation is another key technique in solution-phase synthesis, where smaller, protected peptide fragments are coupled to build the final sequence. frontiersin.orgbeilstein-journals.org This approach can be advantageous for synthesizing longer or more complex peptide-pNA substrates.

Chemoenzymatic Synthetic Routes for Related Peptide Substrates

Chemoenzymatic synthesis combines the selectivity of enzymes with the flexibility of chemical synthesis to produce peptide substrates. acs.org This approach can be particularly useful for incorporating unnatural amino acids or for achieving specific peptide bonds under mild conditions. rsc.org

In the context of p-nitroanilide substrates, enzymes like papain have been used to catalyze the polymerization of amino acid esters. acs.orgrsc.org While not directly synthesizing this compound, these methods demonstrate the potential of enzymes in forming peptide bonds. For instance, papain can catalyze the synthesis of oligopeptides from amino acid ethyl esters in a buffered aqueous solution. rsc.org The substrate specificity of the enzyme plays a crucial role in determining the feasibility of the synthesis. ru.nlacs.org

The synthesis of specific chromogenic substrates often relies on the chemical coupling of a peptide to the chromophore. However, enzymes can be employed in the synthesis of the peptide backbone, which is then subsequently coupled to p-nitroaniline. This hybrid approach leverages the efficiency of enzymatic peptide bond formation.

Table 2: Chemical Compounds Mentioned

Applications of H Thr Tbu Pna in Enzymatic Research and Biochemical Assays

H-Thr(tBu)-pNA as a Chromogenic Substrate for Protease Activity Assays

This compound is widely employed as a chromogenic substrate to measure the activity of various proteases. researchgate.net Proteases are enzymes that catalyze the breakdown of proteins and peptides. The use of a synthetic, color-releasing substrate like this compound allows for a straightforward and quantifiable method to monitor this enzymatic activity. researchgate.net

Principles of Spectrophotometric Detection via para-Nitroaniline Release

The fundamental principle behind using this compound in protease assays is the enzymatic cleavage of the amide bond between the threonine residue and the para-nitroaniline (pNA) group. Initially, the this compound substrate is colorless. However, when a protease cleaves this bond, it liberates pNA, a yellow-colored chromophore. researchgate.net

This release of pNA leads to an increase in the absorbance of light at a specific wavelength, typically around 405 nm. tandfonline.comgoogle.com By monitoring this change in absorbance over time using a spectrophotometer, the rate of the enzymatic reaction can be determined. creative-enzymes.com This method provides a continuous and real-time measurement of protease activity. The rate of pNA release is directly proportional to the enzyme's activity under specific assay conditions. tandfonline.com

Kinetic Characterization of Enzyme-Catalyzed Hydrolysis

The data obtained from spectrophotometric assays using this compound can be used to characterize the kinetic properties of an enzyme.

A key application of using this compound is the determination of the Michaelis-Menten parameters, K_m and k_cat. sketchy.com The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an inverse measure of the enzyme's affinity for the substrate. sketchy.comyoutube.com A lower K_m value indicates a higher affinity. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. sketchy.comyoutube.com

To determine these parameters, the initial reaction rates are measured at various concentrations of this compound. rsc.org The data are then plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve. sketchy.comyoutube.com From this plot, V_max and K_m can be calculated. The k_cat value can then be derived from V_max if the enzyme concentration is known. youtube.com The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency. sketchy.com

Table 1: Hypothetical Michaelis-Menten Data for a Protease with this compound

| Substrate Concentration (µM) | Initial Velocity (µM/min) |

|---|---|

| 10 | 0.5 |

| 20 | 0.9 |

| 50 | 1.8 |

| 100 | 2.9 |

| 200 | 4.0 |

| 400 | 5.0 |

| 800 | 5.5 |

Assay Optimization and Methodological Considerations in Enzyme Kinetics

Optimizing the conditions of an enzyme assay is crucial for obtaining accurate and reproducible kinetic data. nih.gov Several factors must be considered when using this compound:

Buffer and pH: The choice of buffer and its pH can significantly impact enzyme activity. The optimal pH for the protease being studied should be used.

Temperature: Enzyme activity is temperature-dependent. Assays should be conducted at a constant and optimal temperature. rsc.org

Substrate Concentration: The range of this compound concentrations should be chosen to bracket the K_m value to ensure accurate determination of the Michaelis-Menten parameters. rsc.org

Enzyme Concentration: The enzyme concentration should be low enough to ensure that the initial reaction rate is linear over the measurement period.

Solvent: this compound and its analogues may have limited solubility in aqueous buffers. Organic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the substrate before adding it to the assay mixture. tandfonline.comacs.org The final concentration of the organic solvent should be kept low and constant across all experiments, as it can affect enzyme activity. acs.org

Substrate Specificity Profiling of Proteases Utilizing this compound Analogues

While this compound itself is a useful substrate, its real power in understanding protease function comes from its use as a building block in creating libraries of substrate analogues. researchgate.net By systematically altering the amino acid sequence of the peptide portion of the substrate, researchers can map the substrate specificity of a protease. mdpi.comqut.edu.au

Design and Synthesis of Peptide para-Nitroanilide Libraries for Enzyme Substrate Mapping

The design of peptide para-nitroanilide libraries involves creating a collection of different peptide sequences, each attached to a pNA molecule. researchgate.netabclonal.com These libraries can be synthesized using solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and controlled assembly of peptides on a solid support. researchgate.netresearchgate.net

In a common approach, a "one-bead, one-compound" library is synthesized, where each bead of the solid support carries a unique peptide sequence. acs.org This library can then be screened against the protease of interest. The beads that show the highest enzymatic activity (i.e., the most significant color change due to pNA release) can be isolated and the peptide sequence on those beads can be determined. acs.org This provides valuable information about the preferred amino acid residues at different positions in the substrate binding site of the protease. acs.org

Table 2: Example of a Simple Peptide para-Nitroanilide Library to Profile the P1 Position

| Substrate | Sequence |

|---|---|

| 1 | Ac-Ala-pNA |

| 2 | Ac-Gly-pNA |

| 3 | Ac-Val-pNA |

| 4 | Ac-Leu-pNA |

| 5 | Ac-Phe-pNA |

| 6 | Ac-Arg-pNA |

| 7 | Ac-Lys-pNA |

| 8 | Ac-Asp-pNA |

| 9 | Ac-Glu-pNA |

This systematic approach allows for a comprehensive understanding of a protease's substrate preferences, which is crucial for designing specific inhibitors and for elucidating the biological roles of the enzyme. researchgate.net

High-Throughput Screening Methodologies for Enzyme Subsite Preferences

The chemical compound this compound, or L-Threonine(tert-butyl)-p-nitroanilide, serves as a valuable tool in high-throughput screening (HTS) methodologies designed to elucidate the subsite preferences of proteases. As a chromogenic substrate, its cleavage by a protease liberates p-nitroanilide (pNA), a yellow compound that can be quantified spectrophotometrically, typically by measuring absorbance at 405 nm. qut.edu.au This property allows for a direct and continuous measurement of enzymatic activity, a format that is readily adaptable to HTS platforms, such as 96-well microplates. core.ac.ukresearchgate.net

In the context of determining enzyme subsite specificity, HTS assays are employed to rapidly screen the activity of an enzyme against a large library of potential substrates. jove.commdpi.com this compound can be used as a reference substrate or incorporated into a larger peptide sequence to probe specific subsites of a protease's active site. The core methodology involves incubating a fixed concentration of a target enzyme in the wells of a microplate with a diverse panel of pNA-derived substrates. Each substrate in the panel is designed to probe the enzyme's tolerance for different amino acid residues at various positions (e.g., P1, P2, P3) relative to the cleavage site.

The tert-butyl (tBu) protecting group on the threonine side chain of this compound is sterically bulky and hydrophobic. Its inclusion in a substrate helps to probe the dimensions and physicochemical nature of the corresponding enzyme subsite. By comparing the rate of hydrolysis of this compound with that of other substrates containing different amino acids (e.g., H-Ala-pNA, H-Val-pNA, H-Phe-pNA), researchers can build a profile of the enzyme's preferences. A high rate of cleavage indicates a favorable interaction between the substrate's residue and the enzyme's binding pocket. This positional scanning approach allows for the systematic mapping of an enzyme's specificity profile. qut.edu.au

Below is a representative data table from a hypothetical HTS experiment screening two different proteases against a panel of pNA substrates to determine subsite preference.

| Substrate | Protease A Relative Activity (%) | Protease B Relative Activity (%) | Inferred Subsite Preference |

|---|---|---|---|

| H-Ala-pNA | 100 | 15 | Protease A prefers small, non-polar residues. |

| H-Arg-pNA | 5 | 95 | Protease B prefers basic residues. |

| H-Phe-pNA | 60 | 55 | Both proteases tolerate large, aromatic residues. |

| This compound | 85 | 10 | Protease A accommodates bulky, hydrophobic groups. |

Structure-Activity Relationship (SAR) Studies for Protease Substrates and Their Specificity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a substrate dictates its interaction with a protease and the efficiency of its cleavage. researchgate.net this compound is an important molecule in such studies due to its unique structural feature: the O-tert-butyl-threonine residue. This modification provides a specific probe to investigate how steric bulk and hydrophobicity at a given position in a substrate affect recognition and catalysis by a protease.

Research into the inhibitors of the SARS-CoV-2 main protease (MPro) has highlighted the critical role of O-tert-butyl-threonine. biorxiv.orgresearchgate.netnih.gov Although these studies focus on inhibitors, the principles of molecular recognition within the enzyme's active site are directly applicable to substrates. These studies revealed that positioning an O-tert-butyl-threonine residue at the P3 position of a peptidomimetic compound resulted in a significant increase in inhibitory potency. biorxiv.orgresearchgate.net This suggests that the S3 subsite of the protease has a binding pocket that favorably accommodates the bulky and hydrophobic tert-butyl group.

In a typical SAR study involving substrates, a series of peptides is synthesized where the amino acid at a specific position is systematically varied, while the rest of the sequence remains constant. For example, a base substrate such as Ac-Ala-X-Pro-pNA might be synthesized with 'X' being Thr(tBu), Thr, Val, or Ser. The kinetic parameters for the cleavage of each substrate by the target protease are then determined.

The results of such an analysis can be compiled to understand the specific contributions of the side chain at the 'X' position. A high catalytic efficiency (kcat/KM) for the substrate containing Thr(tBu) would confirm a preference for large, hydrophobic residues in the corresponding S-site of the enzyme. Conversely, low activity would indicate that the bulky group causes steric hindrance, preventing optimal binding. These detailed investigations are crucial for mapping the topology of a protease's active site and for the rational design of highly specific substrates and inhibitors. acs.org

The following table illustrates hypothetical SAR data for a protease, demonstrating the impact of the P2 residue on substrate cleavage efficiency.

| Substrate (Ac-Ala-X-Pro-pNA) | P2 Residue (X) | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|---|

| 1 | Ser | 250 | 10 | 40,000 |

| 2 | Thr | 200 | 15 | 75,000 |

| 3 | Val | 150 | 50 | 333,000 |

| 4 | Thr(tBu) | 50 | 100 | 2,000,000 |

This compound in the Development of Enzyme Inhibitors

The insights gained from using this compound in substrate specificity and SAR studies are directly leveraged in the rational design and development of protease inhibitors.

Design of Peptidomimetic Inhibitors Incorporating Threonine Derivatives

Peptidomimetics are compounds designed to mimic peptides but with modifications to enhance stability, bioavailability, or binding affinity. nih.gov The incorporation of non-canonical amino acids, such as O-tert-butyl-threonine, is a common strategy in the design of potent and selective peptidomimetic protease inhibitors. mdpi.comnih.gov

The design process often begins with a known substrate sequence. If a protease efficiently cleaves a substrate containing a Thr(tBu) residue, as determined using a reporter like pNA, it indicates that the enzyme's active site can accommodate this bulky residue. mdpi.com This information is invaluable for inhibitor design. medicinal chemists can then synthesize a peptidomimetic that retains the Thr(tBu) moiety for strong binding but replaces the scissile peptide bond with a non-hydrolyzable linkage or a "warhead" group that covalently modifies the active site. mdpi.comuq.edu.au

A prime example is the development of inhibitors for the SARS-CoV-2 main protease (MPro). Systematic SAR studies demonstrated that incorporating O-tert-butyl-threonine at the P3 position was a key factor in achieving high cellular and antiviral potency. biorxiv.orgresearchgate.netnih.gov Inhibitors lacking this feature were significantly less effective. This highlights a design principle where a bulky, protected amino acid like Thr(tBu) can serve as a critical anchor, locking the inhibitor into the enzyme's active site for enhanced affinity. Threonine derivatives, more broadly, are used to create conformationally constrained building blocks for peptidomimetic design, aiming to improve selectivity and reduce degradation by non-target proteases.

The table below lists examples of proteases and the strategic use of threonine derivatives in the design of their inhibitors.

| Target Protease | Threonine Derivative Used | Position in Inhibitor | Rationale/Finding |

|---|---|---|---|

| SARS-CoV-2 MPro | O-tert-butyl-threonine | P3 | Key for high cellular and antiviral potency; fits into a hydrophobic S3 pocket. biorxiv.orgnih.gov |

| Proteasome | Threonine | - | Natural product inhibitors like TMC-95A contain a threonine residue that can form a covalent bond with the active site threonine of the proteasome. uni-regensburg.de |

| Pin1 | D-phospho-Threonine | - | The D-pThr-Pip-Nal motif is a core binding element in potent cyclic peptide inhibitors. nih.gov |

Assessment of Inhibition Constants (K_i)

A crucial step in the development of any enzyme inhibitor is to quantify its potency, typically expressed by the inhibition constant, Ki. A lower Ki value signifies a more potent inhibitor. This compound and related peptide-pNA substrates are essential reagents for determining the Ki values of new inhibitors in competitive inhibition assays. plos.org

The experimental setup involves measuring the rate of substrate hydrolysis by a protease in the presence of varying concentrations of the inhibitor. The inhibitor and the chromogenic substrate, this compound, compete for binding to the enzyme's active site. As the inhibitor concentration increases, it outcompetes the substrate, leading to a decrease in the rate of pNA release.

From this data, the IC50 value—the inhibitor concentration that reduces enzyme activity by 50%—is determined. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis-Menten constant of the substrate for the enzyme. uq.edu.au This equation corrects for the competitive effect of the substrate, providing a true measure of the inhibitor's binding affinity. The accurate determination of Ki is vital for comparing the potency of different inhibitors and for guiding the lead optimization process in drug discovery. mdpi.com

The following table presents a hypothetical dataset for the determination of an IC50 value for a competitive inhibitor using this compound as the substrate.

| Inhibitor Concentration (nM) | Log [Inhibitor] | Enzyme Activity (Absorbance Rate) | % Inhibition |

|---|---|---|---|

| 0 | - | 0.500 | 0 |

| 1 | 0 | 0.455 | 9 |

| 10 | 1 | 0.333 | 33.4 |

| 25 | 1.4 | 0.250 | 50 |

| 50 | 1.7 | 0.182 | 63.6 |

| 100 | 2 | 0.125 | 75 |

| Result: IC50 = 25 nM |

Structural and Mechanistic Investigations Involving H Thr Tbu Pna

Conformational Analysis of H-Thr(tBu)-pNA in Solution and Enzyme-Bound States

The conformational flexibility of this compound in different environments is a key determinant of its interaction with enzymes. In solution, the molecule can adopt a range of conformations due to the rotational freedom around its single bonds. The bulky tert-butyl (tBu) group on the threonine side chain influences the local conformation, potentially restricting the rotational freedom and favoring certain spatial arrangements.

When this compound binds to the active site of an enzyme, its conformation becomes more constrained. The specific interactions with amino acid residues within the active site, such as hydrogen bonding and hydrophobic interactions, dictate a particular bound conformation. For instance, in studies involving proteases, the peptide backbone of this compound is expected to adopt a conformation that fits within the enzyme's binding cleft, positioning the scissile amide bond for hydrolysis. While specific conformational studies on this compound are not extensively detailed in the provided results, the principles of peptide-protein interactions suggest that a transition from a flexible solution state to a more rigid enzyme-bound state is a fundamental aspect of its function as a substrate. The study of cyclic peptide lectinomimics has shown that the introduction of constraints, such as disulfide bond surrogates, significantly impacts the peptide's conformation and biological activity, a principle that can be extrapolated to the conformational behavior of this compound upon enzyme binding. nih.gov

Molecular Modeling and Computational Studies of this compound Interactions with Biological Targets

Molecular modeling and computational methods provide valuable insights into the interactions between this compound and its biological targets at an atomic level. These techniques can predict the binding mode of the substrate within an enzyme's active site, highlighting key intermolecular interactions that stabilize the enzyme-substrate complex.

Computational studies often involve docking simulations, where the this compound molecule is virtually placed into the active site of a target enzyme. The simulations explore various possible binding orientations and conformations, and scoring functions are used to rank the most probable binding modes. These models can reveal crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For example, in the context of peptide nucleic acid (PNA) interactions with hydrogels, molecular modeling can elucidate the specific interactions, such as electrostatic or covalent bonds, that govern the binding and release of PNA molecules. nih.gov Similarly, computational analysis of cyclic peptides has been used to perform conformational sampling and clustering to understand their structural characteristics. nih.gov These approaches could be applied to this compound to understand how the tert-butyl group influences its fit and orientation within an enzyme's active site, providing a rationale for its substrate specificity.

Spectroscopic Characterization Techniques for this compound and Its Hydrolysis Products

A variety of spectroscopic techniques are employed to characterize this compound and monitor its enzymatic hydrolysis. These methods provide information on the chemical structure, purity, and conformational properties of the molecule and its cleavage products.

UV-Visible spectroscopy is a cornerstone technique for studying the kinetics of enzymes that utilize this compound as a substrate. The enzymatic hydrolysis of the amide bond in this compound releases para-nitroaniline (pNA). This product exhibits a distinct absorbance maximum at a different wavelength compared to the substrate, typically around 405-410 nm, which is a characteristic of the p-nitroanilide chromophore. rsc.org

By monitoring the increase in absorbance at this specific wavelength over time, the rate of the enzymatic reaction can be determined. rsc.org This method allows for the calculation of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). rsc.org The concentration of the released pNA can be quantified using a standard curve or a known molar extinction coefficient. In various studies, UV-Vis spectroscopy has been used to monitor the consumption of NADH at 340 nm in kinetic assays and to quantify the concentration of PNA solutions. nih.govresearchgate.net

Table 1: Application of UV-Visible Spectroscopy in Kinetic Assays

| Analyte | Wavelength (nm) | Application |

|---|---|---|

| para-Nitroaniline (pNA) | 405 | Monitoring enzymatic hydrolysis of chromogenic substrates. rsc.org |

| NADH | 340 | Monitoring consumption in enzyme-coupled assays. researchgate.net |

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its hydrolysis products. It provides precise molecular weight information, which is crucial for confirming the identity of the synthesized compound and assessing its purity. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

In the context of this compound, mass spectrometry can be used to verify the molecular weight of the intact molecule (C₁₄H₂₁N₃O₄, MW: 295.33 g/mol ). chemsrc.com After enzymatic cleavage, MS can identify the fragments, namely the cleaved peptide and para-nitroaniline. This is particularly useful in complex reaction mixtures to confirm that the observed activity is indeed due to the hydrolysis of the intended substrate. High-resolution mass spectrometry (HRMS) can provide even more accurate mass measurements, further confirming the elemental composition of the molecules. rsc.org The purity of this compound preparations can be assessed by looking for the presence of ions corresponding to impurities or degradation products. nih.gov

Table 2: Mass Spectrometry Techniques and Their Applications

| Technique | Ionization Method | Key Application |

|---|---|---|

| ESI-MS | Electrospray Ionization | Characterization of synthesized PNA oligomers and peptide conjugates. mpg.de |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Molecular weight analysis during peptide synthesis and purification. diva-portal.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules like this compound and its derivatives in solution. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, NOESY) experiments can provide information about the chemical environment of each atom, the connectivity between atoms, and the spatial proximity of different parts of the molecule.

For this compound derivatives, ¹H NMR can be used to identify the characteristic signals of the amino acid residues, the tert-butyl group, and the para-nitrophenyl (B135317) group. rsc.org For instance, the nine protons of the tert-butyl group would appear as a distinct singlet, while the aromatic protons of the pNA moiety would show a characteristic splitting pattern. 2D NMR techniques like NOESY can reveal through-space interactions between protons, providing insights into the molecule's conformation. NMR has been successfully used to determine the solution structure of a peptide nucleic acid (PNA) complexed with RNA, demonstrating its utility in studying the conformation of modified peptides. nih.gov Similarly, NMR has been used to achieve complete chemical shift assignments for peptide derivatives in solution. frontiersin.org

Table 3: NMR Techniques for Structural Analysis

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Chemical environment and number of different types of protons. rsc.org |

| ¹³C NMR | Chemical environment of carbon atoms. rsc.org |

| COSY | Correlation between coupled protons, revealing scalar coupling networks. scielo.br |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for detecting conformational changes. The infrared spectrum of a molecule shows absorption bands corresponding to the vibrational frequencies of its chemical bonds.

For this compound, FTIR can confirm the presence of key functional groups such as the amide bonds (Amide I and Amide II bands), the nitro group (NO₂), and the C-H bonds of the alkyl and aromatic groups. rsc.orgmdpi.com The positions of the Amide I (C=O stretching) and Amide II (N-H bending and C-N stretching) bands are sensitive to the secondary structure of the peptide backbone. Therefore, changes in these band positions upon binding of this compound to an enzyme could indicate conformational changes, such as the adoption of a more ordered structure within the active site. FTIR has been used to analyze the functional groups of various peptide and polymer composites, confirming chemical interactions and conformational states. nih.govresearchgate.net

Table 4: Characteristic FTIR Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amide I | 1630-1690 | C=O stretching |

| Amide II | 1510-1580 | N-H bending and C-N stretching |

| Nitro Group (NO₂) | 1500-1560 and 1300-1370 | Asymmetric and symmetric stretching |

| C-H (Alkyl) | 2850-3000 | Stretching |

Advanced Research Avenues and Future Directions for H Thr Tbu Pna

Integration of H-Thr(tBu)-pNA in High-Throughput Screening Platforms for Enzyme Discovery and Characterization

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme research, enabling the rapid assessment of massive libraries of compounds or enzyme variants. acs.org The use of synthetic chromogenic substrates is a widely adopted approach for HTS assays due to their simplicity, cost-effectiveness, and compatibility with automated microplate readers. researchgate.netbiosynth.com

This compound is ideally suited for this purpose as a substrate for proteases that recognize and cleave peptide bonds C-terminal to a threonine residue. In a typical HTS setup, a known concentration of the target protease is incubated with this compound in the wells of a microtiter plate. The rate of p-nitroaniline release, measured as an increase in absorbance at approximately 405 nm, serves as a baseline for the enzyme's activity. researchgate.net When screening for inhibitors, compounds from a chemical library are added to the wells, and a reduction in the rate of color change indicates potential inhibitory activity. Conversely, when screening enzyme libraries for variants with enhanced activity, an increased rate of hydrolysis points to a successful hit. acs.org The development of such robust screening methods is critical for identifying novel drug leads and for protein engineering applications. researchgate.net

Table 1: Illustrative High-Throughput Screening (HTS) Plate Setup for a Protease Inhibitor Assay Using this compound This table represents a hypothetical 96-well plate layout for screening potential inhibitors against a threonine-specific protease.

| Well(s) | Component 1 | Component 2 | Component 3 | Component 4 | Purpose |

| A1-A12 | Buffer | Protease | This compound | DMSO (Vehicle) | Positive Control (Maximal Activity) |

| B1-B12 | Buffer | - | This compound | DMSO (Vehicle) | Negative Control (No Enzyme) |

| C1-H10 | Buffer | Protease | This compound | Test Compounds | Screening Wells |

| H11 | Buffer | Protease | This compound | Known Inhibitor | Inhibition Control |

| H12 | Buffer | Protease | - | DMSO (Vehicle) | Blank (Enzyme Absorbance) |

Exploration of this compound in Novel Biosensor Development for Proteolytic Activity

The demand for real-time monitoring of biological processes has driven the development of advanced biosensors. This compound can be adapted from a solution-based assay reagent into a core component of solid-state biosensors for detecting specific proteolytic activity. rsc.org This transition involves the immobilization of the molecule onto a transducer surface, where the cleavage event can be converted into a measurable signal. researchgate.net

Several platforms are amenable to this approach. For instance, this compound can be covalently attached to surfaces like cellulose (B213188) nanocrystals, gold nanoparticles, or resonant gratings. researchgate.netmdpi.comnih.gov The linkage can be engineered through its N-terminal amine group. When a sample containing the target protease is introduced, the enzyme cleaves the amide bond, releasing the p-nitroanilide fragment. This event alters the physical properties of the sensor surface, which can be detected through various means:

Optical Biosensors: On a colorimetric resonant grating, the mass change from the release of pNA shifts the reflected wavelength of light, providing a label-free detection method. nih.gov

Electrochemical Biosensors: When immobilized on an electrode surface, the cleavage event can alter the local electrochemical environment, leading to a change in current or potential that can be measured. rsc.org

Colorimetric Probes: Conjugation to paper or cellulose-based materials can create simple, disposable colorimetric probes for point-of-care diagnostics, where the appearance of a yellow color indicates the presence of the target protease. researchgate.net

These biosensors offer high sensitivity and specificity, with the potential for miniaturization for use in diagnostics and environmental monitoring. rsc.org

Table 2: Comparison of Potential Biosensor Platforms Incorporating this compound This table outlines hypothetical biosensor designs utilizing this compound as the recognition element.

| Platform Type | Transducer Material | Immobilization Strategy | Detection Principle | Potential Application |

| Colorimetric | Cellulose Paper / Nanocrystals | Covalent amide bond via N-terminus | Visual detection of yellow pNA release | Point-of-care wound infection monitoring researchgate.net |

| Optical (Label-Free) | Resonant Grating | Silane chemistry linking N-terminus | Shift in reflected wavelength upon pNA cleavage nih.gov | High-throughput drug screening |

| Electrochemical | Gold or Graphene Electrode | Thiol-gold self-assembly or diazonium coupling mdpi.com | Change in impedance or current upon substrate cleavage | Real-time enzyme activity monitoring |

Chemical Modifications of this compound for Enhanced Research Utility and Probe Design

The structure of this compound is a versatile scaffold that can be chemically modified to create a diverse range of molecular probes with tailored properties. These modifications, often performed using solid-phase peptide synthesis (SPPS) techniques, can enhance sensitivity, alter specificity, or enable different detection modalities. researchgate.netdiva-portal.org

Key sites for modification include:

N-Terminus: The free primary amine ("H-") is a common site for elongation. Additional amino acids can be coupled to create longer peptide sequences (e.g., X-Y-Thr-pNA), which can dramatically increase the substrate's specificity and affinity for a particular protease by engaging more of the enzyme's binding pockets. nih.gov Alternatively, this terminus can be conjugated to reporter molecules like fluorophores (for increased sensitivity), biotin (B1667282) (for affinity capture), or polyethylene (B3416737) glycol (for improved solubility). mdpi.comacs.org

Threonine Side Chain: The tert-butyl (tBu) group is a protecting group used during synthesis. diva-portal.org While typically removed in the final deprotection step for biological assays involving the hydroxyl group, its presence or replacement with other protecting groups during synthesis can be strategic. For probes where the side chain is not involved in recognition, it could be modified to attach other functionalities.

Reporter Group: The p-nitroanilide (pNA) moiety can be substituted with other reporter systems. For assays requiring higher sensitivity, pNA can be replaced with a fluorogenic group, such as 7-amido-4-methylcoumarin (AMC), which provides a fluorescent signal upon cleavage. researchgate.net For different applications, it could be replaced with a quencher group as part of a FRET-based probe or a redox-active molecule for electrochemical detection. rsc.org

These chemical modifications allow researchers to move beyond simple activity assays and design sophisticated probes for applications in cellular imaging, proteomics, and diagnostics. nih.gov

Table 3: Potential Chemical Modifications of the this compound Scaffold This table summarizes strategies for modifying this compound to create advanced molecular probes.

| Modification Site | Type of Modification | Example Reagents | Purpose / Enhanced Utility |

| N-Terminus | Peptide Elongation | Fmoc-Ala-OH, Fmoc-Val-OH | Increase substrate specificity and affinity nih.gov |

| N-Terminus | Fluorophore Conjugation | Fluorescein isothiocyanate (FITC) | Enable fluorescence-based detection, imaging nih.gov |

| N-Terminus | Biotinylation | NHS-Biotin | Allow for affinity purification/immobilization |

| C-Terminus (Reporter) | Reporter Swap | 7-amino-4-methylcoumarin (AMC) | Increase assay sensitivity (fluorogenic) researchgate.net |

| Threonine Side Chain | Protecting Group Swap | Trityl (Trt) group | Alter solubility and stability during synthesis |

Theoretical Predictions and Computational Design of this compound Variants for Targeted Enzyme Studies

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding and predicting how substrates like this compound interact with proteases at an atomic level. nih.gov These in silico techniques allow for the rational design of substrate variants with improved or altered properties before committing to costly and time-consuming chemical synthesis. nih.govacs.org

A typical computational workflow involves:

Molecular Docking: A 3D model of this compound is computationally placed, or "docked," into the active site of a target protease structure. This process generates multiple possible binding poses and calculates a binding energy score for each, predicting the most favorable interaction. mbl.or.krjst.go.jp

Molecular Dynamics (MD) Simulation: The most stable docked complex is then subjected to an MD simulation. This simulates the movement of every atom over time, providing insights into the stability of the substrate in the active site and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding and catalysis. nih.govmdpi.com

Using this approach, researchers can design virtual libraries of this compound variants. For example, the threonine residue could be computationally mutated to other amino acids, or the tBu group could be replaced with different chemical moieties. By running simulations on these variants, it is possible to predict how these changes will affect binding affinity and orientation in the active site, thereby guiding the design of new substrates with higher specificity or efficiency for a target enzyme. nih.govnih.gov

Table 4: Example Output from a Hypothetical Molecular Docking Study of this compound Variants against a Protease This table illustrates how computational data can be used to compare substrate variants.

| Substrate Variant | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Protease) | Predicted Outcome |

| This compound | (Reference) | -7.5 | Gly193, Ser195, Asp189 | Moderate binding |

| H-Ser(tBu)-pNA | Thr → Ser | -6.8 | Gly193, Ser195 | Weaker binding due to shorter side chain |

| H-Thr-pNA | Removal of tBu group | -7.9 | Gly193, Ser195, Asp189, His57 | Stronger binding; hydroxyl H-bonds with His57 |

| H-Val-pNA | Thr → Val | -8.2 | Gly193, Ser195, Tyr228 | Enhanced hydrophobic interaction with Tyr228 |

| Ac-Thr(tBu)-pNA | N-terminal Acetylation | -7.7 | Gly193, Ser195, Asp189 | Slightly stronger binding; loss of N-terminal charge |

Q & A

Q. Why might hybridization assays with this compound-modified PNAs yield false positives?

- Methodological Answer : Non-specific binding due to:

- Charge Interactions : Neutral PNAs may bind via hydrophobic forces.

- Probe Design : Optimize length (12–18 mer) and GC content.

- Stringency Washes : Increase temperature or decrease salt concentration during post-hybridization rinses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.